

Picloram's Collateral Damage: A Toxicological Guide for Non-Target Species

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Compound of Interest

Compound Name: *Picloram*

Cat. No.: *B1677784*

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An in-depth analysis of the unintended toxicological effects of the herbicide **picloram** on a range of non-target organisms, providing critical data and experimental insights for researchers, scientists, and drug development professionals.

Introduction

Picloram, a systemic herbicide belonging to the pyridine carboxylic acid family, is widely utilized for the management of broadleaf weeds, woody plants, and vines in various agricultural, forestry, and industrial settings.[1] Its mode of action in target plants is as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid, which leads to uncontrolled and disorganized growth, ultimately resulting in plant death.[1][2] While effective in its intended purpose, the persistence and mobility of **picloram** in the environment raise significant concerns about its toxicological impact on non-target organisms.[1][3] This technical guide provides a comprehensive overview of the toxicological effects of **picloram** on a variety of non-target species, presenting quantitative data, detailing experimental methodologies, and visualizing key processes to facilitate a deeper understanding of its environmental and health implications.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of **picloram** to a range of non-target organisms. The data is compiled from various studies and presented to allow for easy comparison across different species and exposure routes.

Table 1: Mammalian Toxicity of Picloram

Species	Test Type	Endpoint	Value (mg/kg)	Reference
Rat	Acute Oral	LD50	>5,000 - 8,200	[1][4]
Mouse	Acute Oral	LD50	2,000 - 4,000	[4]
Rabbit	Acute Oral	LD50	~2,000	[4]
Rabbit	Acute Dermal	LD50	>4,000	[4]
Rat	Inhalation (4-hour)	LC50	>0.35 mg/L	[4]
Rat	2-year Chronic Dietary	NOAEL	20	[5]
Rat	Multi-generational	NOAEL	~180 mg/kg/day	[4]

Table 2: Avian Toxicity of Picloram

Species	Test Type	Endpoint	Value (mg/kg)	Reference
Mallard Duck	Acute Oral	LD50	>2,510	[3]
Bobwhite Quail	Acute Oral	LD50	>5,000	[3]
Pheasant	Acute Oral	LD50	>2,000	[4]
Chicken	Acute Oral	LD50	>6,000	[4]

Table 3: Aquatic Toxicity of Picloram

Species	Test Type (Duration)	Endpoint	Value (mg/L)	Reference
Rainbow Trout (Oncorhynchus mykiss)	Acute (96-hour)	LC50	19.3	[1] [4]
Rainbow Trout (Oncorhynchus mykiss)	Acute (96-hour)	ALC50	36	[6]
Bluegill Sunfish (Lepomis macrochirus)	Acute (96-hour)	LC50	14.5	[1] [4]
Fathead Minnow (Pimephales promelas)	Acute (96-hour)	LC50	55	[1] [4]
Channel Catfish (Ictalurus punctatus)	Acute (96-hour)	LC50	1.4 (isooctyl ester)	[4]
Bull Trout (Salvelinus confluentus)	Chronic (30-day)	MATC (growth)	0.80	[6]
Rainbow Trout (Oncorhynchus mykiss)	Chronic (30-day)	MATC (growth)	1.67	[6]
Daphnia magna (Water Flea)	Acute (48-hour)	LC50	50	[1]
Daphnia magna (Water Flea)	Acute (48-hour)	LC50	68.3	[3]
Gammarus lacustris (Crustacean)	Acute (96-hour)	LC50	27	[4]

Table 4: Effects on Soil Microorganisms

Microorganism	Effect	Concentration	Reference
Pseudomonas fluorescens	Growth Inhibition (28.8%)	Not specified	[3]
Erwinia carotovora	No effect	Not specified	[3]
Bacillus sp.	No effect	Not specified	[3]
Red Latosol Soil Microflora	Decreased thermal effect	> 20.89 µg/g soil	[7]

Experimental Protocols

Detailed experimental protocols for toxicological studies of **picloram** are often based on internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aquatic Toxicity Testing (Fish Acute Toxicity Test - OECD TG 203)

The acute toxicity of **picloram** to fish is typically determined using a 96-hour static, semi-static, or flow-through test.[8]

- **Test Organisms:** Commonly used species include rainbow trout (*Oncorhynchus mykiss*), bluegill sunfish (*Lepomis macrochirus*), and fathead minnow (*Pimephales promelas*).[1][4]
The fish are obtained from laboratory cultures or certified suppliers and are acclimated to the test conditions for a specified period.[8]
- **Test Conditions:** The test is conducted in glass vessels containing reconstituted or natural water of known quality. Water temperature, pH, dissolved oxygen, and hardness are maintained within narrow limits. A 16-hour light and 8-hour dark photoperiod is typically used.
- **Exposure:** Fish are exposed to a range of **picloram** concentrations, usually in a geometric series, plus a control group with no **picloram**. The concentrations are verified by analytical methods such as high-performance liquid chromatography (HPLC).[9]

- Endpoints: Mortality and sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) are observed and recorded at 24, 48, 72, and 96 hours.[8] The primary endpoint is the LC50, the concentration that is lethal to 50% of the test organisms, which is calculated using statistical methods such as probit analysis.[8]

Avian Acute Oral Toxicity Test (OCSP 850.2100)

This test is designed to determine the acute oral toxicity of a substance to birds.[10]

- Test Organisms: Common test species include mallard ducks and bobwhite quail.[3] The birds are typically young adults and are acclimated to the test environment.
- Procedure: A single oral dose of **picloram** is administered to the birds, usually via gavage or capsule.[10] The birds are fasted before dosing to ensure complete absorption.[11] A control group receives a sham dose.
- Observation: The birds are observed for mortality and signs of toxicity for at least 14 days after dosing.[10] Body weight and food consumption are monitored.
- Endpoint: The LD50, the dose that is lethal to 50% of the test birds, is calculated.[10]

Chronic Toxicity and Reproductive Studies in Mammals

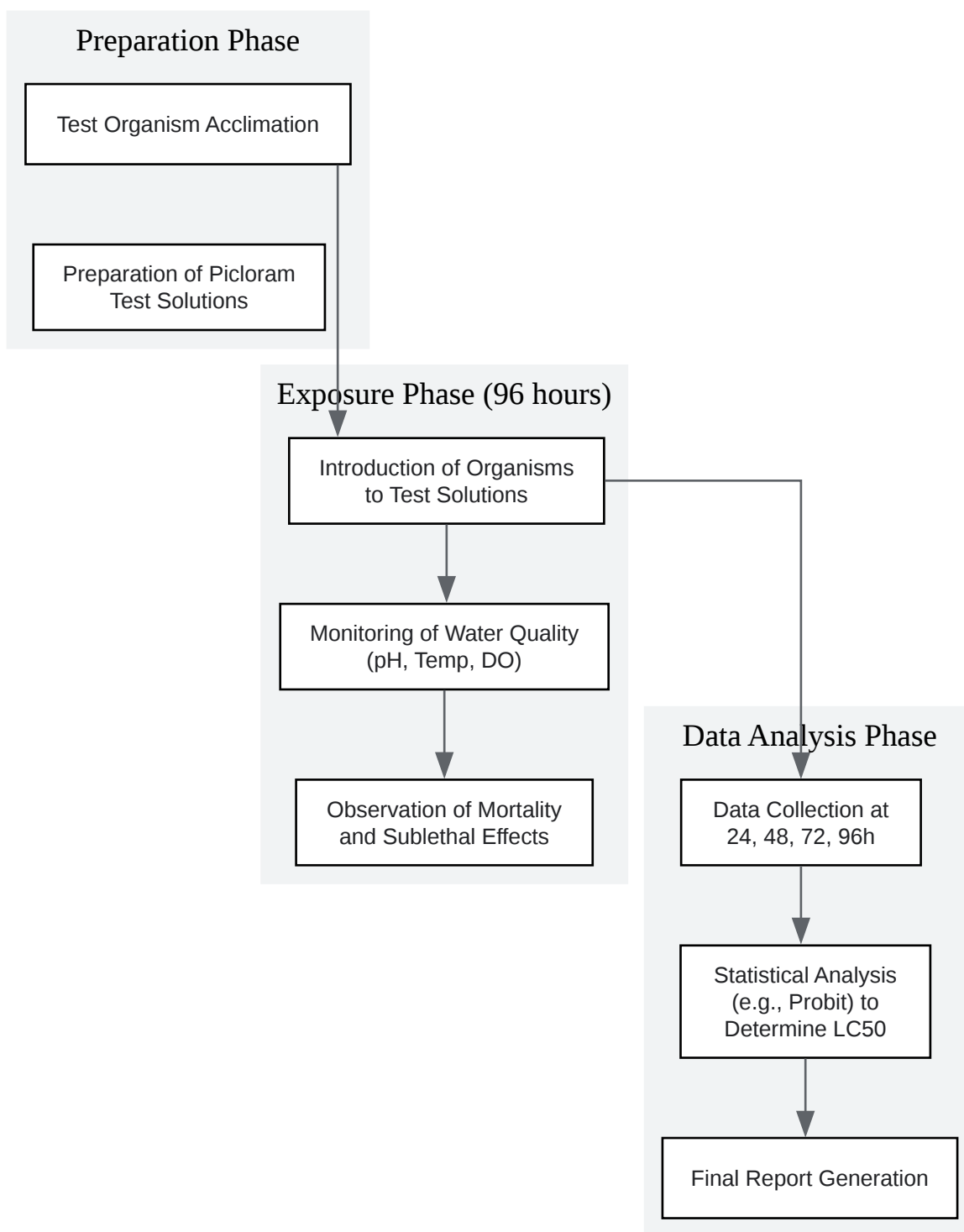
Chronic toxicity and reproductive studies in mammals, typically rats, involve long-term exposure to **picloram** through the diet.

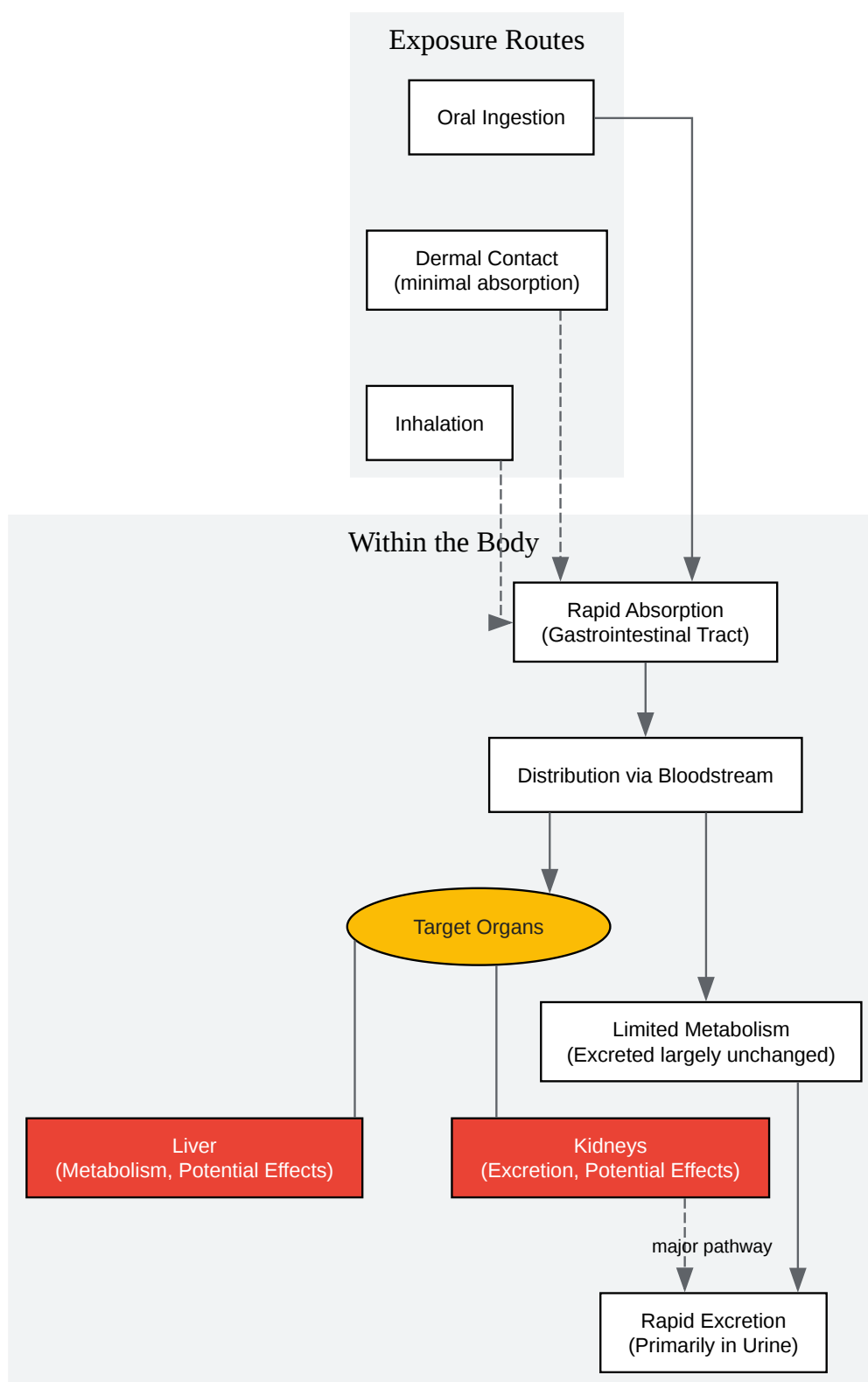
- Test Organisms: Laboratory rats are commonly used.
- Procedure: The animals are fed diets containing various concentrations of **picloram** for an extended period, such as two years for chronic toxicity or across multiple generations for reproductive studies.[4]
- Endpoints: A wide range of endpoints are evaluated, including mortality, clinical signs of toxicity, body weight, food consumption, hematology, clinical chemistry, and histopathology of various organs.[4] For reproductive studies, fertility, gestation, litter size, and offspring viability and development are assessed.[4] The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Visualizing Experimental Workflows and Toxicological Pathways

Generalized Aquatic Toxicity Testing Workflow

The following diagram illustrates a typical workflow for an acute aquatic toxicity test, such as the OECD TG 203 for fish.





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